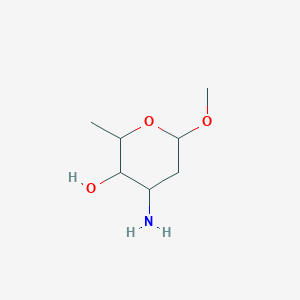

4-Amino-6-methoxy-2-methyloxan-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-6-methoxy-2-methyloxan-3-ol is a substituted oxane derivative characterized by an amino group at position 4, a methoxy group at position 6, and a methyl group at position 2 of the oxane ring. This compound belongs to the family of aminocyclitols, which are known for their diverse biological activities, including antimicrobial and enzyme-inhibitory properties. Its stereochemistry and functional groups contribute to its unique physicochemical properties, such as solubility in polar solvents and stability under acidic conditions. While specific biological data for this compound are scarce in the provided literature, its structural analogs have been studied for applications in medicinal chemistry and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-methoxy-2-methyloxan-3-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyloxan-3-ol.

Methoxylation: The hydroxyl group at the 6th position is methoxylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

Amination: The amino group is introduced at the 4th position through a nucleophilic substitution reaction using ammonia or an amine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-6-methoxy-2-methyloxan-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxane ring to a more saturated form.

Substitution: The amino and methoxy groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of more saturated oxane derivatives.

Substitution: Formation of substituted oxane derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-Amino-6-methoxy-2-methyloxan-3-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-Amino-6-methoxy-2-methyloxan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Functional Group Impact: The methoxy group in this compound enhances its lipophilicity compared to hydroxyl-bearing analogs like (3R,4S)-4-Aminooxan-3-ol HCl. This difference may influence membrane permeability in biological systems.

Biological Relevance: The benzo[1,4]oxazine derivative listed in Table 1 demonstrates the importance of halogenation (e.g., bromine) in enhancing bioactivity, a feature absent in this compound.

Biologische Aktivität

4-Amino-6-methoxy-2-methyloxan-3-ol, also referred to as (2S,3R,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound has a molecular formula of C7H15NO3 and a molecular weight of approximately 159.20 g/mol. It features an amino group at the fourth position and a methoxy group at the sixth position of a 2-methyloxane ring, contributing to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in neuroprotection and modulation of neurotransmitter systems. Below are key findings regarding its biological effects:

Neuroprotective Effects

Studies have shown that this compound may have neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to interact with neurotransmitter systems suggests potential therapeutic applications in cognitive disorders.

Enzyme Interaction and Modulation

Preliminary data indicate that the compound may modulate neurotransmitter release and inhibit certain enzymes involved in metabolic processes. This modulation could be crucial for developing treatments for various neurological conditions.

The mechanisms through which this compound exerts its effects are complex and involve:

- Receptor Binding : The compound has been studied for its binding affinity with various receptors, particularly those involved in neurotransmission.

- Enzyme Inhibition : It may inhibit enzymes that play roles in metabolic pathways, influencing cellular functions and signaling pathways.

- Gene Expression Modulation : There is evidence suggesting that it can alter gene expression related to neuroprotection and cellular metabolism.

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound:

Study 1: Neuroprotective Potential

In a study assessing the neuroprotective effects of the compound in vitro, researchers observed significant reductions in neuronal cell death under oxidative stress conditions. The study concluded that the compound could protect neurons by modulating oxidative stress pathways.

Study 2: Enzyme Interaction

Another study investigated the interaction of this compound with specific glycosidases. Results indicated that the compound could act as an inhibitor, suggesting potential applications in treating diseases characterized by aberrant glycosylation patterns.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyldaunosamine | Contains an amino group and methoxy group | Exhibits different pharmacological properties |

| 4-Amino-6-methoxy-tetrahydropyran | Similar oxane structure | Different stereochemistry affecting activity |

| 1-Deoxynojirimycin | Amino sugar derivative | Known for its role as an inhibitor of glycosidases |

This table illustrates how structural differences can lead to varied biological activities among compounds within the same class.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-6-methoxy-2-methyloxan-3-ol, considering functional group compatibility and yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes using oxane precursors with controlled introduction of amino, methoxy, and hydroxymethyl groups. Protecting groups (e.g., acetyl or benzyl) may be required to prevent side reactions. Purification via column chromatography (silica gel) or recrystallization ensures high yield and purity. Reaction optimization should focus on solvent choice (e.g., ethanol or DMF), temperature (reflux conditions), and catalytic agents (e.g., piperidine for condensation reactions) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the stereochemistry of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration using SHELX software for refinement (e.g., SHELXL for small-molecule structures). Twinned or high-resolution data may require robust refinement protocols .

- NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., methoxy at C6, amino at C4). 2D techniques (COSY, HSQC) clarify coupling patterns and stereochemistry .

- Mass spectrometry (HRMS) : Confirms molecular formula and fragmentation pathways .

Q. What chromatographic methods (HPLC, LC-MS) are recommended for purity analysis and quantification of this compound in complex mixtures?

- Methodological Answer :

- HPLC : Use C18 columns with mobile phases like acetonitrile/water (0.1% formic acid) for separation. UV detection at 210–260 nm tracks aromatic or conjugated systems.

- LC-MS : Quantify trace impurities using electrospray ionization (ESI) in positive ion mode. Calibrate with reference standards (e.g., 4-Amino-3-methoxybenzoic acid analogs) .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Incubate in buffers (pH 2–12) at 25°C/40°C. Monitor degradation via HPLC at intervals (0, 7, 14 days). Acidic conditions may hydrolyze methoxy groups, while basic conditions could deaminate the amino group .

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store lyophilized samples at -20°C in inert atmospheres to prevent oxidation .

Q. What in vitro assays are suitable for investigating the biological activity of this compound against microbial or enzyme targets?

- Methodological Answer :

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to test against Gram-positive/negative bacteria. Minimum inhibitory concentration (MIC) values indicate potency .

- Enzyme inhibition : Screen against serine hydrolases or glycosidases via fluorometric assays (e.g., 4-methylumbelliferyl substrates). Kinetic analysis (Km/Vmax) quantifies inhibition .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

- Methodological Answer :

- Experimental validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set). Discrepancies in methoxy or amino proton shifts may indicate conformational flexibility or solvent effects .

- Crystallographic cross-check : Validate computationally predicted bond angles/lengths against XRD data. SHELXL refinement can reconcile outliers .

Q. What computational modeling approaches (DFT, MD) predict the compound's interactions with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model binding to microbial enzymes (e.g., penicillin-binding proteins). Focus on hydrogen bonding (amino/methoxy groups) and hydrophobic interactions .

- Molecular dynamics (MD) : Simulate solvation effects (TIP3P water model) to assess stability of ligand-protein complexes over 100 ns trajectories. Analyze RMSD/RMSF for conformational changes .

Eigenschaften

CAS-Nummer |

18977-92-9 |

|---|---|

Molekularformel |

C7H15NO3 |

Molekulargewicht |

161.20 g/mol |

IUPAC-Name |

(2S,3S,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol |

InChI |

InChI=1S/C7H15NO3/c1-4-7(9)5(8)3-6(10-2)11-4/h4-7,9H,3,8H2,1-2H3/t4-,5-,6+,7+/m0/s1 |

InChI-Schlüssel |

UIWJWFKPPXKEJV-VWDOSNQTSA-N |

SMILES |

CC1C(C(CC(O1)OC)N)O |

Isomerische SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)OC)N)O |

Kanonische SMILES |

CC1C(C(CC(O1)OC)N)O |

Key on ui other cas no. |

67737-60-4 54623-23-3 |

Synonyme |

methyl 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexapyranoside methyl daunosamine methyldaunosamine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.